N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-32(30,22-10-7-18-3-1-2-4-20(18)17-22)27-21-8-5-19(6-9-21)23-11-12-24(26-25-23)28-13-15-31-16-14-28/h1-12,17,27H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYRNKBDIHWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Naphthalene
Naphthalene undergoes electrophilic aromatic substitution at the β-position (C2) using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) at 160–165°C for 5–6 hours. The reaction mixture is quenched on crushed ice to precipitate naphthalene-2-sulfonic acid ($$ \text{Yield: 68–72\%} $$).
Chlorination to Sulfonyl Chloride
Conversion to the reactive sulfonyl chloride employs phosphorus pentachloride ($$ \text{PCl}5 $$) in dichloromethane under reflux:
$$
\text{C}{10}\text{H}8\text{SO}3\text{H} + \text{PCl}5 \xrightarrow{\Delta} \text{C}{10}\text{H}7\text{SO}2\text{Cl} + \text{POCl}_3 + \text{HCl}
$$
Typical reaction conditions:
- Molar ratio : 1:1.2 (sulfonic acid:PCl$$_5$$)
- Temperature : 60–65°C
- Duration : 3–4 hours
- Yield : 85–90%
Critical parameters :
- Strict moisture exclusion to prevent hydrolysis
- Use of anhydrous solvents
- Immediate use in subsequent reactions due to hygroscopicity
Preparation of 4-(6-Morpholinopyridazin-3-yl)Aniline
This fragment requires pyridazine ring construction followed by morpholine installation and aryl functionalization.
Pyridazine Core Synthesis
3,6-Dichloropyridazine serves as the starting material for regioselective substitution:
- Morpholine introduction at C6 :
$$
3,6-\text{Dichloropyridazine} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, DMF}} 3-\text{Chloro}-6-\text{morpholinopyridazine}
$$
- Aminophenyl group installation at C3 :
Suzuki-Miyaura coupling with 4-aminophenylboronic acid:
$$
3-\text{Chloro}-6-\text{morpholinopyridazine} + \text{4-NH}2\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target intermediate}
$$
Table 1 : Optimization of Suzuki Coupling Conditions
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 3 mol% |
| Base | K$$2$$CO$$3$$, Cs$$2$$CO$$3$$, Na$$2$$CO$$3$$ | Na$$2$$CO$$3$$ |
| Solvent | DME, THF, Toluene | DME/H$$_2$$O (4:1) |
| Reaction Time | 4–24 hours | 8 hours |
Sulfonamide Bond Formation
The final coupling employs nucleophilic acyl substitution between the sulfonyl chloride and aniline:
$$
\text{Naphthalene-2-sulfonyl chloride} + \text{4-(6-Morpholinopyridazin-3-yl)aniline} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Reaction Protocol
- Base selection : Triethylamine (2.5 equiv) in anhydrous THF
- Temperature : 0°C → RT, 12 hours
- Workup :
- Dilution with ice water
- Extraction with ethyl acetate (3×)
- Column chromatography (SiO$$_2$$, hexane/EtOAc 3:1)
- Yield : 62–68%
Table 2 : Comparative Analysis of Sulfonylation Conditions
| Base | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine | DCM | 0°C | 58 | 92.4 |
| Et$$_3$$N | THF | RT | 68 | 98.1 |
| NaHCO$$_3$$ | Acetone/H$$_2$$O | Reflux | 47 | 89.7 |
Spectroscopic Characterization
$$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$_6$$)
FT-IR Analysis
Mass Spectrometry
Alternative Synthetic Routes
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling between 3-bromo-6-morpholinopyridazine and naphthalene-2-sulfonamide:
$$
\text{Br-Pyridazine} + \text{H}2\text{N-SO}2\text{-Naph} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target}
$$
Solid-Phase Synthesis
Immobilized sulfonyl chloride on Wang resin reacted with aminopyridazine derivative:
Industrial-Scale Considerations
For kilogram-scale production, key parameters include:
- Cost analysis : Suzuki coupling contributes 58% of raw material costs
- Process safety : Exothermic sulfonation requires jacketed reactors with ΔT control
- Green chemistry metrics :
- PMI (Process Mass Intensity): 87
- E-factor: 23.4 (primarily from column chromatography)
Table 3 : Comparative Route Analysis for Scale-Up
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Overall Yield (%) | 28 | 41 | 19 |
| Pd Consumption | 0.8 mol% | 0.3 mol% | 1.2 mol% |
| Waste Generation | High | Moderate | Very High |
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide with structurally or functionally related sulfonamide derivatives from the evidence.
Structural and Functional Insights:
- Pyridazine vs. Pyrimidine/Pyridine Systems: The target compound’s pyridazine-morpholine moiety (vs. pyrimidine in or pyridine in ) may offer distinct electronic and steric profiles, influencing binding to kinase ATP pockets. Pyridazine’s electron-deficient nature could enhance interactions with basic residues in enzymatic active sites.
- The isoindoline-1,3-dione group in (a phthalimide derivative) is structurally distinct, favoring π-π stacking but lacking the morpholine’s solubility-enhancing effects.
Synthesis Efficiency :
Biological Relevance :
- Compounds like and are linked to kinase inhibition and antimicrobial activity, respectively. The target compound’s morpholine-pyridazine core is reminiscent of PI3K/mTOR inhibitors, while its sulfonamide group aligns with carbonic anhydrase IX/XII inhibitors.
Biological Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.6 g/mol. The compound features a naphthalene sulfonamide core, which is known for its biological activity, particularly in inhibiting various enzymes and receptors.
The biological activity of this compound primarily stems from its interaction with specific targets in the body. Research indicates that sulfonamide derivatives can influence metabolic pathways and inflammatory responses. For instance, studies have shown that naphthalene-1-sulfonamide derivatives act as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a critical player in metabolism and inflammation .
Binding Affinity Studies
Recent structure-based design strategies have identified several naphthalene sulfonamide derivatives with significant binding affinities to FABP4, comparable to established inhibitors. The binding modes were elucidated through X-ray crystallography and isothermal titration calorimetry, revealing a complex network involving water molecules that stabilizes the inhibitor within the binding pocket .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented in the following table:
Case Studies
- FABP4 Inhibition : A study conducted on various naphthalene sulfonamide derivatives demonstrated their effectiveness in inhibiting FABP4, leading to reduced lipid accumulation in adipocytes and improved insulin sensitivity in diabetic models. The findings suggest potential applications in treating obesity-related metabolic disorders .
- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of sulfonamide derivatives found that certain compounds could modulate perfusion pressure in isolated rat heart models. The results indicated that these compounds may interact with calcium channels to exert their effects, highlighting their potential as therapeutic agents for heart-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
